N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-(decyloxy)benzamide
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Overview
Description
N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-(DECYLOXY)BENZAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-(DECYLOXY)BENZAMIDE involves multiple steps, each requiring specific reagents and conditions. One common method involves the following steps:
Formation of the benzothiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the carbamoyl group: The benzothiazole derivative is then reacted with 5-chloro-2-methylphenyl isocyanate to introduce the carbamoyl group.
Attachment of the decyloxybenzamide moiety: The final step involves the reaction of the intermediate with 4-(decyloxy)benzoic acid under coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-(DECYLOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it useful in the study of biological pathways and processes.
Medicine: Due to its unique structure, it could be investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-(DECYLOXY)BENZAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed study, including binding assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-fluoro-N-methyl-N-(2-methylphenyl)benzamide
- 2-Amino-5-chloro-N,3-dimethylbenzamide
Uniqueness
N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-(DECYLOXY)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds, which may lack one or more of these functional groups and, therefore, have different properties and applications.
Properties
Molecular Formula |
C33H38ClN3O3S2 |
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Molecular Weight |
624.3 g/mol |
IUPAC Name |
N-[2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-decoxybenzamide |
InChI |
InChI=1S/C33H38ClN3O3S2/c1-3-4-5-6-7-8-9-10-19-40-27-16-12-24(13-17-27)32(39)35-26-15-18-28-30(21-26)42-33(37-28)41-22-31(38)36-29-20-25(34)14-11-23(29)2/h11-18,20-21H,3-10,19,22H2,1-2H3,(H,35,39)(H,36,38) |
InChI Key |
UNNXGWKSEQDUSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
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